N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide is a hydrazone derivative, a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their versatility and wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-(pentyloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide are not well-documented, the general approach would involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of high-purity starting materials and solvents, along with controlled reaction conditions, would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide involves its interaction with biological targets through its hydrazone functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[2-(Benzyloxy)phenyl]methylidene]benzohydrazide: Similar structure with a benzyloxy group instead of a pentyloxy group.
N’-[(E)-[2-(Phenyl)pyridin-2-yl]methylidene]benzohydrazide: Contains a pyridinyl group, showing different coordination chemistry.
N’-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)phenyl]amino}benzohydrazide: Features dichloro and trifluoromethyl substitutions, leading to distinct biological activities.
Uniqueness
N’-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide is unique due to its pentyloxy substitution, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its bioavailability .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-(2-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-9-14-23-18-13-8-7-12-17(18)15-20-21-19(22)16-10-5-4-6-11-16/h4-8,10-13,15H,2-3,9,14H2,1H3,(H,21,22)/b20-15+ |
InChI Key |
WOMUBCNOPVACPH-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.